molecular formula C21H20N4O3S B11178610 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11178610
M. Wt: 408.5 g/mol
InChI Key: ALNSZFLUAMIPKH-UHFFFAOYSA-N
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Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a thiadiazole ring with a pyrrolidine carboxamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the pyrrolidine carboxamide group. Common synthetic routes may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen-containing reagents.

    Attachment of the Pyrrolidine Carboxamide Group: This step may involve coupling reactions, such as amide bond formation, using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes or receptors, leading to modulation of their activity. The pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide include other thiadiazole derivatives and pyrrolidine carboxamides. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20N4O3S/c1-28-17-10-6-5-7-14(17)11-18-23-24-21(29-18)22-20(27)15-12-19(26)25(13-15)16-8-3-2-4-9-16/h2-10,15H,11-13H2,1H3,(H,22,24,27)

InChI Key

ALNSZFLUAMIPKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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